molecular formula C7H4ClN B033263 2-Chloro-5-ethynylpyridine CAS No. 263012-63-1

2-Chloro-5-ethynylpyridine

Cat. No.: B033263
CAS No.: 263012-63-1
M. Wt: 137.56 g/mol
InChI Key: PGLDMOFVMPWSEN-UHFFFAOYSA-N
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Description

2-Chloro-5-ethynylpyridine is an organic compound with the molecular formula C7H4ClN It is a derivative of pyridine, featuring a chlorine atom at the second position and an ethynyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-ethynylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-iodopyridine with trimethylsilylacetylene in the presence of a palladium catalyst and a base. The reaction proceeds through a Sonogashira coupling, followed by deprotection of the trimethylsilyl group to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Sonogashira coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethynylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Addition Reactions: The ethynyl group can participate in addition reactions with halogens or hydrogen halides to form substituted alkenes.

    Coupling Reactions: The ethynyl group can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as triethylamine or potassium carbonate, used to facilitate substitution and coupling reactions.

    Halogens and Hydrogen Halides: Used in addition reactions.

Major Products Formed

Scientific Research Applications

2-Chloro-5-ethynylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a ligand in metal ion-binding studies and supramolecular chemistry.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-ethynylpyridine involves its ability to participate in various chemical reactions due to the presence of the ethynyl and chloro groups. These functional groups allow the compound to interact with different molecular targets, such as enzymes or receptors, through nucleophilic or electrophilic interactions. The specific pathways and molecular targets depend on the context of its application, such as in drug design or material synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-trimethylsilanylethynyl-pyridine
  • 2-Amino-5-chloropyridine
  • 2-Chloro-5-(difluoromethyl)pyridine
  • 2-Chloro-5-isocyanatopyridine

Uniqueness

2-Chloro-5-ethynylpyridine is unique due to the presence of both a chloro and an ethynyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and allows for versatile applications in various chemical transformations and research fields.

Biological Activity

2-Chloro-5-ethynylpyridine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom and an ethynyl group. Its molecular formula is C7_7H4_4ClN. The presence of the ethynyl group enhances its reactivity and ability to form π-π interactions, which are critical in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated the compound's efficacy against various bacterial strains, demonstrating significant inhibition of growth at specific concentrations. The mechanism involves interference with bacterial cell wall synthesis and protein function.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it was found to inhibit certain kinases involved in cancer cell proliferation. The inhibition mechanism involves binding to the active site of the enzyme, thus preventing substrate phosphorylation.

Interaction with Receptors

This compound interacts with various biological receptors, including metabotropic glutamate receptors (mGluRs). Negative allosteric modulation of mGluR5 has been identified as one of its key actions, which may have implications for treating psychiatric disorders such as anxiety and depression .

Cytotoxicity Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This effect is mediated through the activation of caspase pathways, leading to programmed cell death. The compound's cytotoxic effects were evaluated using various cancer cell lines, including breast and lung cancer cells.

Study 1: Anticancer Activity

A recent study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50_{50} values around 15 µM. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates under toxic conditions induced by amyloid-beta peptides.

Properties

IUPAC Name

2-chloro-5-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLDMOFVMPWSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442971
Record name 2-Chloro-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263012-63-1
Record name 2-Chloro-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-ethynylpyridine
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Synthesis routes and methods I

Procedure details

2-Chloro-5-trimethylsilanylethynyl-pyridine (1.00 g, 4.77 mmol) was taken up in THF (23.8 ml) under argon at 0° C. Tetrabutylammonium fluoride (5.72 ml of 1.0 M in THF, 5.72 mmol) was added dropwise over 5 minutes. The mixture was then allowed to warm to room temperature and maintained at room temperature for 1.5 hours. The reaction was quenched with saturated aqueous ammonium chloride, and extracted three times with ethyl acetate. The organic fractions were combined, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product was purified by silica gel chromatography (0-65% ethyl acetate/hexanes) to afford the title compound.
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Synthesis routes and methods II

Procedure details

A 1 M solution of TBAF in THF (12 mL) was added to 500 mg (2.38 mmol) of 2-chloro-5-trimethylsilanylethynyl-pyridine and the black solution was stirred overnight. The mixture was concentrated, the resulting residue was stirred in 50 mL of Et2O for 1 h, and the liquid was decanted from the solids. This washing procedure was repeated twice, and the combined washes were concentrated and chromatographed to provide 240 mg of 2-chloro-5-ethynylpyridine as a colorless solid.
[Compound]
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500 mg
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12 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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